ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate

Fragment-based drug discovery IspF/MECP synthase Zinc metalloenzyme inhibition

Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate (free base MW 210.25 g/mol, C₉H₁₀N₂O₂S; also available as hydrochloride salt CAS 34467-12-4, MW 248.73 g/mol) belongs to the 5,6-dihydroimidazo[2,1-b]thiazole class—a partially saturated bicyclic heterocycle combining fused imidazole and thiazole rings with a bridgehead nitrogen. Unlike fully aromatic imidazo[2,1-b]thiazole carboxylates, this compound features a 5,6-dihydro modification that introduces a stereogenic center, a 3-methyl substituent, and an ethyl ester at the 2-position.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B4683640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2CCN=C2S1)C
InChIInChI=1S/C9H12N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h3-5H2,1-2H3
InChIKeyLYDCZKDPCCSYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate: Core Scaffold Identity for Procurement Decisions


Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate (free base MW 210.25 g/mol, C₉H₁₀N₂O₂S; also available as hydrochloride salt CAS 34467-12-4, MW 248.73 g/mol) belongs to the 5,6-dihydroimidazo[2,1-b]thiazole class—a partially saturated bicyclic heterocycle combining fused imidazole and thiazole rings with a bridgehead nitrogen [1]. Unlike fully aromatic imidazo[2,1-b]thiazole carboxylates, this compound features a 5,6-dihydro modification that introduces a stereogenic center, a 3-methyl substituent, and an ethyl ester at the 2-position. It was identified as fragment hit FOL535 in a crystallographic screen against Burkholderia pseudomallei IspF (MECP synthase) and is co-crystallized in PDB entry 3K14 at 1.70 Å resolution [2]. The compound is commercially available in both free base and hydrochloride forms, with the hydrochloride salt exhibiting a defined melting point of 194–195 °C .

Why Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Cannot Be Replaced by Off-the-Shelf Imidazothiazole Analogs


Substituting this compound with a generic imidazo[2,1-b]thiazole carboxylate—such as the fully aromatic ethyl imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7) or ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS 349480-76-8)—is problematic because the 5,6-dihydro saturation, 3-methyl group, and 2-carboxylate regiochemistry collectively define a unique pharmacophoric and physicochemical profile. The 5,6-dihydro modification eliminates full aromaticity, introducing a chiral center at the 6-position that can govern stereospecific target engagement [1]. The 3-methyl group provides steric and electronic modulation absent in des-methyl analogs. Critically, the 2-carboxylate ethyl ester positions the hydrogen-bond-accepting moiety at a geometry distinct from 5- or 6-carboxylate regioisomers, fundamentally altering binding-site complementarity. These features are not interchangeable; selecting an incorrect regioisomer or oxidation state risks loss of validated binding mode (e.g., zinc-site engagement in BpIspF) [2] and forfeits the structural biology data package that accompanies the 3K14 co-crystal structure.

Quantitative Differentiation Evidence for Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate


Validated Zinc-Site Binding Mode via Co-Crystal Structure: Differentiation from Non-Zinc-Binding Imidazothiazole Carboxylates

Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate (FOL535) co-crystallizes with BpIspF and engages the active-site zinc ion as a zinc-site binder, as determined by X-ray crystallography at 1.70 Å resolution (PDB 3K14) [1]. In the fragment screen, FOL535 bound with a 3:3:1 ligand-to-protein stoichiometry, occupying all three active sites of the homotrimer, indicating specific, saturable binding [2]. By contrast, the fully aromatic positional isomer ethyl imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7) has no reported co-crystal structure with IspF and its primary reported target is QcrB (mycobacterial cytochrome bc complex) [3], demonstrating divergent target selectivity. Ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS 349480-76-8) lacks both the 5,6-dihydro and 3-methyl features and has no crystallographically validated binding mode reported in the PDB.

Fragment-based drug discovery IspF/MECP synthase Zinc metalloenzyme inhibition

Physicochemical Differentiation: Hydrochloride Salt vs. Free Carboxylic Acid Handling and Solubility

The target compound in its hydrochloride salt form (CAS 34467-12-4) exhibits a well-defined melting point of 194–195 °C and is described as a white to off-white solid soluble in polar solvents . In contrast, the corresponding free carboxylic acid analog—3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 762178-13-2, MW 184.21 g/mol)—has no reported melting point or solubility characterization from authoritative sources . The hydrochloride salt offers a 35% higher molecular weight (248.73 vs. 184.21 g/mol) but provides protonation of the imidazoline nitrogen (predicted pKa ~8–9 for the imidazoline moiety), enhancing aqueous solubility over the zwitterionic or neutral free acid form at physiological pH ranges . The free acid's carboxylic acid moiety (pKa ~3–4) may limit solubility at low pH and complicate formulation for biochemical assays.

Salt-form selection Solubility enhancement Solid-state characterization

Scaffold Chirality-Driven Potency Differentiation: (R)- vs. (S)-Configuration in 5,6-Dihydroimidazo[2,1-b]thiazoles

The 5,6-dihydroimidazo[2,1-b]thiazole scaffold introduces a chiral center at the 6-position, and experimental evidence from the same chemotype demonstrates that stereochemistry profoundly affects bioactivity. In a study of 5,6-dihydroimidazo[2,1-b]thiazole antimicrobial agents, (R)-isomers exhibited two-fold higher antimicrobial activity against MRSA compared to (S)-isomers [1]. The most active compound in this series achieved a MIC₉₀ of 3.7 μg/mL against MRSA in standard microdilution assays and protected wax moth worms (Galleria mellonella) at 5× MIC in an in vivo infection model [1]. While these data are from advanced analogs rather than the fragment compound itself, they establish that the 5,6-dihydro scaffold—the defining feature distinguishing the target compound from fully aromatic imidazo[2,1-b]thiazole carboxylates—is the prerequisite for this stereochemistry-dependent potency. Fully aromatic analogs (e.g., ethyl imidazo[2,1-b]thiazole-5-carboxylate, ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate) lack this chiral center entirely and cannot access (R)-vs.-(S) differentiation.

Chiral pharmacology Stereospecific activity Antimicrobial SAR

Regiochemical Differentiation: 2-Carboxylate vs. 5-Carboxylate Target Engagement Profiles

The position of the carboxylate ester on the imidazo[2,1-b]thiazole core dictates target-binding geometry. Imidazo[2,1-b]thiazole-2-carboxylates have been developed as multitargeted inhibitors of IGF-1R and EGFR/HER2 receptor tyrosine kinases [1]. In a 2024 study, imidazo[2,1-b]thiazole-2-carboxylate-derived analogs demonstrated IC₅₀ values of 1.81 μM and 4.95 μM against MCF-7 breast cancer cells (compared to doxorubicin IC₅₀ = 4.17 μM and sorafenib IC₅₀ = 7.26 μM), with confirmed EGFR, HER2, and DHFR inhibition [2]. In contrast, imidazo[2,1-b]thiazole-5-carboxylates are primarily explored as QcrB inhibitors for antimycobacterial applications [3], and imidazo[2,1-b]thiazole-6-carboxylates have distinct synthetic utility profiles. The target compound, bearing the 2-carboxylate ester, is congruent with the kinase-inhibitor pharmacophore series, whereas 5-carboxylate isomers address entirely different biological targets.

Regiochemistry–activity relationships Kinase inhibition Target selectivity

Fragment-to-Lead Utility: Proven Starting Point for IspF Inhibitor Design vs. Untested Analogs

The target compound (FOL535) served as the explicit starting point for a medicinal chemistry campaign designing imidazothiazole-based IspF inhibitors in the PhD dissertation of Goshu (2016, Northern Illinois University) [1]. In this work, FOL535 analogs were synthesized by replacing the ethyl ester with diverse substituents, and regioisomers were docked to explore engagement of both zinc and cytidine binding sites of BpIspF. The dissertation confirms that FOL535 itself and its synthetic derivatives were tested in a BpIspF enzyme assay using L-tryptophan hydroxamate as a standard [1]. By contrast, the structurally related ethyl imidazo[2,1-b]thiazole-5-carboxylate and ethyl imidazo[2,1-b]thiazole-2-carboxylate have no documented use in IspF inhibitor discovery programs. The 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole core scaffold (CAS 55114-48-2), lacking the 2-carboxylate, cannot engage the zinc-cytidine binding pockets in the same geometry .

Fragment-based lead generation IspF inhibitor design MEP pathway targeting

Optimal Application Scenarios for Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Based on Evidence


Structure-Guided Fragment-to-Lead Optimization Targeting BpIspF for Anti-Melioidosis Drug Discovery

The co-crystal structure PDB 3K14 (1.70 Å resolution) provides atomic-level detail of the compound bound to the zinc site of BpIspF [1]. Medicinal chemists can use this structure to design analogs with improved affinity by modifying the ethyl ester (demonstrated synthetically feasible by Goshu, 2016) or by appending substituents to engage the adjacent cytidine pocket [2]. This scenario is unavailable to purchasers of 5- or 6-carboxylate regioisomers, which lack this crystallographic starting point.

Chiral Resolution and Stereochemistry–Activity Relationship Studies in Antimicrobial Programs

The 5,6-dihydro scaffold introduces a chiral center at the 6-position. Published SAR for the chemotype demonstrates that (R)- and (S)-isomers differ two-fold in antimicrobial potency against MRSA [3]. Researchers can procure the racemic target compound as a starting material for chiral chromatographic resolution, then evaluate enantiomer-specific activity, toxicity, and pharmacokinetics. Fully aromatic imidazo[2,1-b]thiazole carboxylates cannot support this experimental paradigm.

Multi-Target Kinase Inhibitor Discovery Leveraging 2-Carboxylate Pharmacophore Geometry

Imidazo[2,1-b]thiazole-2-carboxylates have demonstrated multi-target inhibition of EGFR, HER2, and DHFR with sub- to low-micromolar IC₅₀ values in MCF-7 breast cancer cells (IC₅₀ = 1.81–4.95 μM) [4]. The target compound provides the correct 2-carboxylate geometry required to access this pharmacophore space. Procurement of the 5-carboxylate isomer would misdirect a kinase inhibitor program, as literature precedent associates that regioisomer exclusively with antimycobacterial QcrB targeting [5].

Quality-Controlled Procurement for Fragment Library Assembly and Crystallographic Screening

The hydrochloride salt form provides a defined melting point (194–195 °C) and established solubility in polar solvents, enabling reliable preparation of DMSO stock solutions at known concentrations for fragment screening . The free acid form (CAS 762178-13-2) lacks comparable solid-state characterization, introducing uncertainty in solution concentration for biochemical or biophysical assays where accurate compound concentration is critical for hit validation.

Quote Request

Request a Quote for ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.